Cidofovir
Overview
Description
It is primarily used to treat cytomegalovirus (CMV) retinitis, an infection of the retina, in individuals with AIDS . Unlike many other antiviral drugs, CIDOFOVIR is a nucleotide analogue and does not possess a cyclic structure.
Mechanism of Action
Target of Action
Cidofovir primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA, and hence, are essential for the life cycle of viruses .
Mode of Action
This compound is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation of the drug disrupts further chain elongation .
Biochemical Pathways
This compound acts through the selective inhibition of viral DNA polymerase . Biochemical data support selective inhibition of CMV DNA polymerase by this compound diphosphate, the active intracellular metabolite of this compound . This results in the suppression of cytomegalovirus (CMV) replication by selective inhibition of viral DNA synthesis .
Pharmacokinetics
Administration of a single dose of this compound (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . This compound diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .
Result of Action
The result of this compound’s action is the suppression of CMV replication through selective inhibition of viral DNA synthesis . Its active metabolite, this compound diphosphate, inhibits viral replication by selectively inhibiting viral DNA polymerases . It also inhibits human polymerases, but this action is 8–600 times weaker than its actions on viral DNA polymerases .
Action Environment
The action of this compound is influenced by the environment within the host organism. For instance, the drug’s efficacy can be affected by the presence of other viral infections, the immune status of the host, and the presence of drug-resistant viral strains . Furthermore, the drug’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
Cidofovir undergoes cellular phosphorylation to its diphosphate form . It competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This interaction disrupts further chain elongation . Unlike nucleoside analogs such as acyclovir or ganciclovir, this compound is not phosphorylated (and hence activated) by a viral kinase .
Cellular Effects
This compound demonstrates in vitro activity against a number of DNA viruses, including the herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus . It also retains activity against thymidine kinase-negative herpes simplex virus (HSV) and UL97 phosphotransferase-negative CMV . The drug suppresses CMV replication by selectively inhibiting viral DNA synthesis .
Molecular Mechanism
This compound acts through the selective inhibition of viral DNA polymerase . Biochemical data support selective inhibition of CMV DNA polymerase by this compound diphosphate, the active intracellular metabolite of this compound . Incorporation of this compound into the growing viral DNA chain results in a reduction of the viral DNA synthesis rate .
Temporal Effects in Laboratory Settings
It is known that this compound diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .
Dosage Effects in Animal Models
While the use of this compound in animals is largely based on off-label application and derived from human medicine, it is known to have potential side effects, similar to those observed in humans . The extent and severity of these side effects can vary depending on the route of administration, dosage, and the individual animal’s condition .
Metabolic Pathways
This compound is a monophosphate nucleotide analog. After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours .
Transport and Distribution
This compound is only available as an intravenous formulation . It is to be administered with probenecid which decreases side effects to the kidney . Probenecid mitigates nephrotoxicity by inhibiting organic anion transport of the proximal tubule epithelial cells of the kidney .
Subcellular Localization
Given its mechanism of action, it is likely that this compound is localized in the cytoplasm where it can interact with viral DNA polymerase to inhibit viral replication .
Preparation Methods
CIDOFOVIR can be synthesized through several methods. Here are two key synthetic routes:
Route 1::- Start with 1-(2,3-dihydroxypropyl)cytosine dissolved in triethyl phosphate.
- Add ClCH2P(O)Cl2 under stirring, followed by the addition of ether.
- Collect the precipitate, wash with ether, and dry under vacuum.
- Dissolve in water and reflux.
- Neutralize with triethylamine and evaporate the solvent under vacuum.
- Purify using silica gel column chromatography with a bicarbonate buffer as the eluent.
- Further purify using a methanol-containing buffer.
- Obtain the final product .
- Start with ®-2,3-O-isopropylidene glycerol.
- Key step: Condense cytosine and the glycerol derivative, followed by hydrogenation and hydrolysis to obtain this compound.
- This route achieves a total yield of approximately 18% .
Chemical Reactions Analysis
CIDOFOVIR undergoes various reactions, including:
- Hydrolysis of the phosphonate ester group.
- Nucleophilic substitution reactions.
- Acid-catalyzed reactions. Common reagents include triethylamine, sodium hydroxide, and various protecting groups .
Scientific Research Applications
CIDOFOVIR has applications beyond CMV treatment:
Virology Research: Studying viral replication mechanisms.
Cancer Research: Investigating apoptosis induction.
Herpes Treatment: This compound is active against herpes viruses.
Comparison with Similar Compounds
CIDOFOVIR stands out due to its unique nucleotide structure. Similar compounds include ganciclovir and foscarnet, but this compound’s distinct mechanism sets it apart .
Properties
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCHDSQECPREK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120362-37-0 (hydrochloride salt) | |
Record name | Cidofovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043734 | |
Record name | Cidofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cidofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L | |
Record name | Cidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIDOFOVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cidofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis., Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/, Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/, Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses. | |
Record name | Cidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CIDOFOVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fluffy white powder, White crystalline powder | |
CAS No. |
113852-37-2, 149394-66-1 | |
Record name | Cidofovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113852-37-2 | |
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Record name | Cidofovir [INN] | |
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Record name | Cidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00369 | |
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Record name | Cidofovirum | |
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Record name | Cidofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIDOFOVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768M1V522C | |
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Record name | CIDOFOVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cidofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C (dec), 480 °C | |
Record name | Cidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIDOFOVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cidofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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